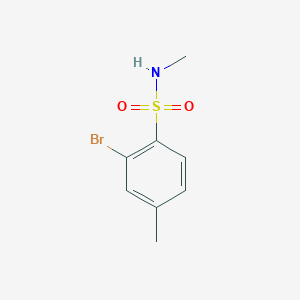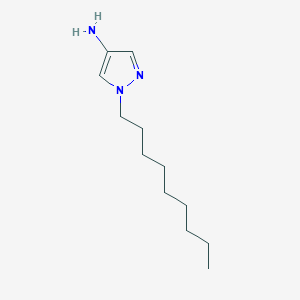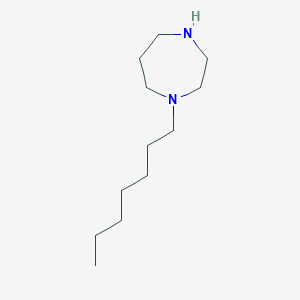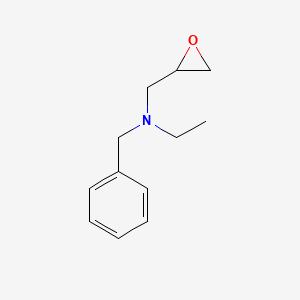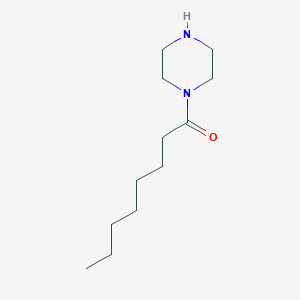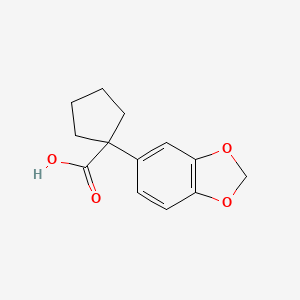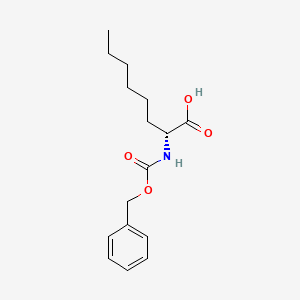
1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one, also known as 2-fluoro-3-trifluoromethyl-4,5-dihydro-1H-pyrazol-5-one, is a chemical compound composed of a pyrazol-5-one ring structure with two fluorine atoms and one trifluoromethyl group attached to the ring. It is a synthetic compound with a wide range of applications in the scientific research community. This compound has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-onerifluoromethyl-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in the scientific research community. It has been used as a starting material for the synthesis of various pharmaceuticals and other organic compounds. It has also been used as a reagent for the synthesis of other pyrazol-5-ones. In addition, it has been used as a catalyst in organic reactions and as a ligand in coordination chemistry. Furthermore, it has been used in the synthesis of various polymers and other materials.
Wirkmechanismus
The mechanism of action of 1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-onerifluoromethyl-4,5-dihydro-1H-pyrazol-5-one is not yet fully understood. However, it is thought that the trifluoromethyl group of the compound may act as a Lewis acid, allowing it to act as a catalyst in certain reactions. In addition, the two fluorine atoms may act as electron-withdrawing groups, increasing the reactivity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-onerifluoromethyl-4,5-dihydro-1H-pyrazol-5-one have not been extensively studied. However, it has been suggested that the compound may have anti-inflammatory and analgesic effects, as well as potential anti-tumor activity. In addition, it has been suggested that the compound may have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-onerifluoromethyl-4,5-dihydro-1H-pyrazol-5-one has several advantages and limitations for use in laboratory experiments. One of the main advantages is that the compound is relatively inexpensive and easy to obtain. In addition, it is a relatively stable compound and can be stored for long periods of time. However, the compound is also relatively reactive and may require special handling and storage conditions. Furthermore, due to its reactivity, it may not be suitable for use in certain types of experiments.
Zukünftige Richtungen
The potential applications of 1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-onerifluoromethyl-4,5-dihydro-1H-pyrazol-5-one are still being explored. Some potential future directions include further research into its biochemical and physiological effects, as well as its potential use as a catalyst in organic reactions. In addition, further research into the mechanism of action of the compound may lead to the development of new synthetic methods and new applications for the compound. Finally, further research into the compound’s potential antioxidant properties may lead to new therapeutic applications.
Synthesemethoden
1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-onerifluoromethyl-4,5-dihydro-1H-pyrazol-5-one can be synthesized in various ways. One of the most popular methods involves the reaction of 2-fluorobenzaldehyde with trifluoromethanesulfonic anhydride in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a trifluoromethyl-substituted pyrazol-5-one in a single step. Another method involves the reaction of 2-fluorobenzaldehyde with trifluoroacetic anhydride in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a trifluoromethyl-substituted pyrazol-5-one in two steps.
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N2O/c11-6-3-1-2-4-7(6)16-9(17)5-8(15-16)10(12,13)14/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGWNBUNGDVZDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


